molecular formula C18H15ClN2O6 B341743 2-(4-NITROPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE

2-(4-NITROPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B341743
M. Wt: 390.8 g/mol
InChI Key: SFSRGYHEGJJXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-NITROPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that features a nitrophenyl group, a chlorophenyl group, and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. One common method involves the reaction of 4-nitrophenol with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then reacted with 3-chloroaniline under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-NITROPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro compounds .

Scientific Research Applications

2-(4-NITROPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The nitrophenyl and chlorophenyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-NITROPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H15ClN2O6

Molecular Weight

390.8 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-(3-chloroanilino)-4-oxobutanoate

InChI

InChI=1S/C18H15ClN2O6/c19-13-2-1-3-14(10-13)20-17(23)8-9-18(24)27-11-16(22)12-4-6-15(7-5-12)21(25)26/h1-7,10H,8-9,11H2,(H,20,23)

InChI Key

SFSRGYHEGJJXPL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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